5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the oxazole and carboxylic acid groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of prop-2-enoyl chloride with piperidine to form the piperidine derivative.
Cyclization Reactions: Cyclization of the intermediate compounds to form the oxazole ring.
Carboxylation Reactions: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation of the piperidine ring or the oxazole ring.
Reduction Reactions: Reduction of the carboxylic acid group to alcohols or other derivatives.
Substitution Reactions: Substitution at various positions on the piperidine and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine and oxazole rings.
Reduction Products: Alcohols, aldehydes, and other reduced forms of the carboxylic acid group.
Substitution Products: Substituted derivatives of the piperidine and oxazole rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid: This compound shares a similar piperidine ring structure but differs in the presence of a cyclohexane ring.
5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid:
Uniqueness: 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to its combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-(1-prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-9(15)14-5-3-8(4-6-14)11-10(12(16)17)13-7-18-11/h2,7-8H,1,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKQUAHYVWNVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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